molecular formula C10H8N2O B1371246 4-Phenyl-1H-pyrazole-3-carbaldehyde CAS No. 499216-06-7

4-Phenyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1371246
M. Wt: 172.18 g/mol
InChI Key: LDLPKBBMGGXUCL-UHFFFAOYSA-N
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Description

4-Phenyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C10H8N2O . It is also known by other names such as 3-Phenyl-1H-pyrazole-4-carbaldehyde, 5-phenyl-1H-pyrazole-4-carbaldehyde, 3-Phenyl-1H-pyrazole-4-carboxaldehyde, and 3-phenylpyrazole-4-carboxaldehyde .


Synthesis Analysis

The synthesis of pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, has been reviewed . The methods of synthesis include the Vilmeier-Haack reaction, oxidation of the corresponding alcohols, and other miscellaneous methods . Another study reported the synthesis of a similar compound, 1-phenyl-3-(pyridin-3-yl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid ethyl ester, by the reaction of 5-chloro-1-phenyl-3-(pyridin-3-yl)-1H-pyrazole-4-carbaldehyde with ethyl bromoacetate and sodium sulfide .


Molecular Structure Analysis

The molecular structure of 4-Phenyl-1H-pyrazole-3-carbaldehyde consists of a five-membered pyrazole ring attached to a phenyl ring and an aldehyde group . The InChI string for this compound is InChI=1S/C10H8N2O/c13-7-9-6-11-12-10(9)8-4-2-1-3-5-8/h1-7H,(H,11,12) .


Chemical Reactions Analysis

Pyrazole-3(4)-carbaldehydes, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, can undergo various chemical reactions. These include addition and reduction, oxidation, and condensation reactions with active methylene compounds, semicarbazide, thiosemicarbazide, and hydroxylamine. They can also react with amines and undergo Friedel-Crafts type reactions (hydroxyalkylation) and other miscellaneous reactions .


Physical And Chemical Properties Analysis

The molecular weight of 4-Phenyl-1H-pyrazole-3-carbaldehyde is 172.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound is characterized by an XLogP3-AA value of 1.3 .

Scientific Research Applications

Antimicrobial and Antioxidant Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 4-Phenyl-1H-pyrazole-3-carbaldehyde is used in the synthesis of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds have shown significant antimicrobial and antioxidant activity .
  • Methods of Application : The compound is synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The final derivatives are then evaluated for their in vitro anti-microbial activity .
  • Results : Among all the tested compounds, the compound 12e, 12f and 12 k possess the highest growth inhibitory activity at MIC values of 4.8, 5.1 and 4.0 μg/ml respectively . The antioxidant properties of these compounds demonstrated and revealed remarkable activity compared to the standard antioxidant by using the DPPH free radical-scavenging assay .

Synthesis of Bioactive Chemicals

  • Scientific Field : Organic Chemistry
  • Summary of Application : Pyrazoles, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods of Application : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

Antifungal Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 4-Phenyl-1H-pyrazole-3-carbaldehyde is used in the synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbonitriles . These compounds have shown significant antifungal activity .
  • Methods of Application : The compound is synthesized and then tested in vitro for their antimicrobial activity against Escherichia coli, Staphylococcus aureus, and Candida albicans .
  • Results : The compounds 8b, 8c, and 8d showed significant antifungal activity against the fungus C. albicans .

Anti-tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : Compound VIII and analogues, which include 4-Phenyl-1H-pyrazole-3-carbaldehyde, were designed as promising anti-tubercular agents .
  • Methods of Application : The compounds were designed using in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation .
  • Results : The results of the study are not specified in the source .

Synthesis of Various Organic Compounds

  • Scientific Field : Organic Chemistry
  • Summary of Application : 4-Formylpyrazoles, including 4-Phenyl-1H-pyrazole-3-carbaldehyde, are used to generate a large variety of organic compounds and heterocycles .
  • Methods of Application : The specific methods of application are not specified in the source .
  • Results : The results of the study are not specified in the source .

Antioxidant and Anti-Inflammatory Activity

  • Scientific Field : Medicinal Chemistry
  • Summary of Application : 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives have shown significant antioxidant and anti-inflammatory activity .
  • Methods of Application : A series of substituted acetophenones are condensed with hydrazides to form the corresponding hydrazones, which are subsequently cyclized by using Vilsmier-Haack reaction to give the final series of 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives .
  • Results : Among all the molecules, two molecules showed near action to the standard .

Future Directions

The future directions for research on 4-Phenyl-1H-pyrazole-3-carbaldehyde could involve further exploration of its synthesis methods, chemical reactions, and biological activity. Given the wide range of biological applications of pyrazole compounds , there may be potential for discovering new therapeutic uses for this compound.

properties

IUPAC Name

4-phenyl-1H-pyrazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c13-7-10-9(6-11-12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDLPKBBMGGXUCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyl-1H-pyrazole-3-carbaldehyde

CAS RN

499216-06-7
Record name 4-phenyl-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
N Ranjitha, G Krishnamurthy, HSB Naik, M Pari… - Inorganica Chimica …, 2022 - Elsevier
… 4-aminoantipyrine (0.005 mol), 4-phenyl-1H-pyrazole-3-carbaldehyde (0.005 mol) were placed in a round bottom flask with a catalytic quantity of acetic acid (2–3 drops) added in the …
Number of citations: 9 www.sciencedirect.com
Y Zhang, Z Chen, J Nie, FG Zhang… - The Journal of Organic …, 2019 - ACS Publications
Herein, we present a facile approach to a diverse collection of 1,4-disubstituted 3-di- or mono-fluoromethylpyrazoles utilizing our previously developed cyanopyrazoles as key building …
Number of citations: 18 pubs.acs.org

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